1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Description
1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a synthetic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a urea moiety and a phenethyl substituent. The pyrazolo[1,5-a]pyridine scaffold is structurally analogous to pyrazolo[1,5-a]pyrimidines, a well-studied class of molecules known for their rigid, planar bicyclic framework and diverse pharmacological activities . The urea group in this compound introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets such as kinases or phosphodiesterases (PDEs). Its synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(18-10-9-14-6-2-1-3-7-14)19-12-15-13-20-21-11-5-4-8-16(15)21/h1-8,11,13H,9-10,12H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLGYXOLSIDOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyridine core. One common approach is the cyclization of 2-acetylpyridine with acetylpyrazine in the presence of N,N-dimethylformamide dimethylacetal, followed by further reactions to introduce the phenethyl and urea groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine, including 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds structurally related to this compound were tested against the National Cancer Institute (NCI)-60 human cancer cell lines. The results indicated that certain derivatives showed high mean percentage inhibition values at a concentration of 10 µM, particularly against melanoma and renal cancer cell lines .
| Compound | Cell Line Tested | IC50 (µM) | Activity Observed |
|---|---|---|---|
| 1-Pyrazolo Urea Derivative A | SK-MEL-5 (Melanoma) | 0.037 | Lethal effects observed |
| 1-Pyrazolo Urea Derivative B | A498 (Renal) | 0.069 | Significant growth inhibition |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Pyrazolyl urea derivatives have been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a critical role in inflammatory processes:
- Mechanism of Action : Inhibition of p38 MAPK leads to reduced production of pro-inflammatory cytokines. Compounds similar to this compound demonstrated low micromolar range potency in inhibiting this pathway, indicating potential for treating inflammatory disorders .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several pyrazolo[1,5-a]pyridine derivatives, including those related to this compound. The compounds were screened against multiple cancer types, revealing that specific modifications in the structure enhanced their antiproliferative activity significantly.
Case Study 2: Anti-inflammatory Effects
Another research effort focused on assessing the anti-inflammatory properties of pyrazolyl urea derivatives. The compounds were tested for their ability to inhibit TNF-alpha production in vitro. Results indicated that some derivatives not only inhibited p38 MAPK but also showed antioxidant properties, providing a dual mechanism for anti-inflammatory action .
Mechanism of Action
The mechanism by which 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can be contextualized by comparing it to related compounds, particularly pyrazolo[1,5-a]pyrimidines and urea-containing heterocycles. Key distinctions and similarities are outlined below:
Structural and Electronic Properties
| Compound Class | Core Scaffold | Key Substituents | Rigidity/Planarity | Hydrogen-Bonding Groups |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridines (Target) | Pyrazolo[1,5-a]pyridine | Urea, phenethyl | Moderately rigid | Urea (>NH, C=O) |
| Pyrazolo[1,5-a]pyrimidines | Pyrazolo[1,5-a]pyrimidine | Varied (e.g., Cl, CH₃, aryl) | Highly rigid and planar | Amides, hydroxyls |
| Pyrazolotriazines | Pyrazolo[1,2,4]triazine | Halogens, alkyl groups | Less rigid | Amines, sulfonamides |
- Scaffold Differences: The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[1,5-a]pyrimidines by replacing one nitrogen atom in the pyrimidine ring with a carbon atom.
- Urea vs. Amide Substituents: The urea group provides two hydrogen-bond donors (NH groups) and one acceptor (C=O), offering stronger and more versatile interactions than amides or thioureas seen in pyrazolo[1,5-a]pyrimidine derivatives .
Key Research Findings and Implications
Substituent-Driven Potency: Minor structural changes in pyrazolo[1,5-a]pyrimidines (e.g., halogenation or methyl group addition) significantly enhance potency . The urea group in the target compound may similarly optimize target binding but requires experimental confirmation.
Scaffold Versatility : The pyrazolo[1,5-a]pyridine scaffold allows diverse substitutions, enabling tailored pharmacokinetic profiles. However, replacing pyrimidine with pyridine may reduce kinase selectivity .
Comparative Limitations : Unlike pyrazolo[1,5-a]pyrimidines, the target compound lacks published data on enzymatic inhibition or cytotoxicity, limiting direct comparisons .
Biological Activity
1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to present an overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse pharmacological properties.
Target Enzymes
This compound primarily interacts with Cyclin-Dependent Kinase 2 (CDK2) . The inhibition of CDK2 disrupts the cell cycle, particularly affecting the transition from the G1 phase to the S phase, leading to reduced cell proliferation in various cancer cell lines .
Biochemical Pathways
The compound's action results in significant inhibition of cell growth across several cancer types, notably in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The inhibition of CDK2 has downstream effects on other signaling pathways involved in cell cycle regulation and apoptosis .
Antitumor Activity
A series of studies have evaluated the antitumor efficacy of this compound:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 0.75 | Significant growth inhibition |
| HCT116 | 0.39 | Induction of apoptosis |
| A549 | 0.95 | Autophagy induction |
These findings indicate that the compound exhibits potent cytotoxic effects against multiple cancer cell lines .
Study 1: Antiproliferative Effects
In a study by Xia et al., various pyrazole derivatives were screened for their antiproliferative effects. The results showed that compounds similar to this compound induced significant apoptosis in cancer cells with IC50 values ranging from 25 nM to 49.85 µM depending on the specific derivative tested .
Study 2: Mechanistic Insights
Another investigation explored the mechanism by which this class of compounds inhibits CDK2. It was found that the binding affinity of these compounds to CDK2 correlates with their ability to inhibit cell proliferation and induce apoptosis in cancerous cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
